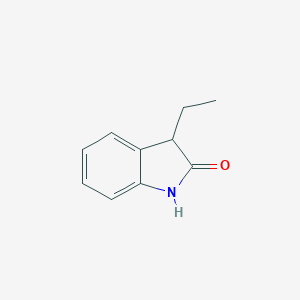

3-乙基吲哚-2-酮

描述

3-Ethylindolin-2-one is a chemical compound with the molecular formula C10H11NO and a molecular weight of 161.2 g/mol . It is used for research purposes.

Synthesis Analysis

A synthetic protocol has been developed for the synthesis of 3-substituted-3-hydroxy-indolin-2-ones. A wide variety of 3-hydroxyindolin-2-ones were synthesized in good yields under metal-free conditions via three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione .科学研究应用

Anti-Inflammatory Agents

3-Ethylindolin-2-one derivatives have been synthesized and evaluated for their anti-inflammatory activity . Among the nineteen 3-substituted-indolin-2-one derivatives synthesized, 3- (3-hydroxyphenyl)-indolin-2-one showed the highest anti-inflammatory activity . It inhibited the nitric oxide production related to inflammation, suppressed the production of TNF-α and IL-6 in a concentration-dependent manner, and mRNA expression .

Inhibition of Signal Pathways

3- (3-hydroxyphenyl)-indolin-2-one significantly inhibited lipopolysaccharide (LPS)-induced signal pathways such as the Akt, MAPK, and NF-κB signaling pathways . This suggests that 3-Ethylindolin-2-one derivatives could be used in research related to these signaling pathways.

Antimicrobial Assessment

A compound “3- (Naphthalen-1-ylimino)indolin-2-one” derived from 3-Ethylindolin-2-one has been synthesized and analyzed for its antimicrobial properties . The compound was tested against gram-positive and gram-negative bacteria .

Development of Self-Nanoemulsifying Formulations

The same compound “3- (Naphthalen-1-ylimino)indolin-2-one” has been used in the development of lipid-based self-nanoemulsifying formulations . This suggests that 3-Ethylindolin-2-one derivatives could be used in the research and development of new drug delivery systems.

Biological Activities

Indole derivatives, including 3-Ethylindolin-2-one, have been found to exhibit a wide spectrum of biological activities . These include antibacterial, antiviral, and anticonvulsant activities .

Synthesis of Novel Compounds

3-Ethylindolin-2-one can be used as a parent drug for synthesizing novel compounds . This suggests that it could be used in the research and development of new drugs.

作用机制

Target of Action

3-Ethylindolin-2-one, like other indolin-2-one derivatives, primarily targets antioxidant mechanisms . These compounds have been found to have high antioxidant activity, which is crucial in neutralizing harmful free radicals in the body .

Mode of Action

The mode of action of 3-Ethylindolin-2-one involves its interaction with antioxidant mechanisms. The compound’s electron-donating substituents increase the proton affinity, which is a key factor in its antioxidant activity . The compound’s interaction with these targets results in a decrease in the bond dissociation enthalpy and ionization potential, further enhancing its antioxidant activity .

Biochemical Pathways

The biochemical pathways affected by 3-Ethylindolin-2-one are primarily related to the body’s antioxidant mechanisms . By interacting with these pathways, 3-Ethylindolin-2-one can effectively neutralize free radicals, thereby preventing oxidative stress and associated damage to cells and tissues .

Result of Action

The primary result of 3-Ethylindolin-2-one’s action is its potent antioxidant activity. By neutralizing harmful free radicals, it helps prevent oxidative stress and associated cellular damage . This can have a protective effect against various diseases associated with oxidative stress, such as cardiovascular disease, neurodegenerative disease, and aging .

属性

IUPAC Name |

3-ethyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-7-8-5-3-4-6-9(8)11-10(7)12/h3-7H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHNYSQCMZUVDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00324172 | |

| Record name | 3-ethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethylindolin-2-one | |

CAS RN |

15379-45-0 | |

| Record name | 15379-45-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-ethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

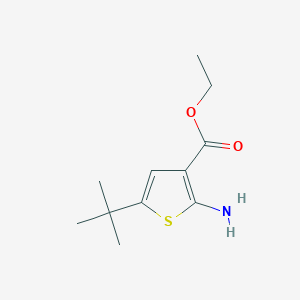

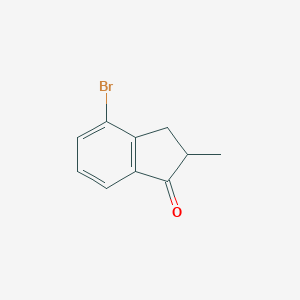

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What spectroscopic data was used to characterize 3-ethylindolin-2-one?

A1: The researchers primarily utilized Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR ESI-MS) to determine the structure of 3-ethylindolin-2-one []. NMR provides information about the connectivity and environment of atoms within a molecule, while HR ESI-MS gives an accurate mass measurement, aiding in the determination of the compound's molecular formula.

Q2: Was the 3-ethylindolin-2-one isolated as a single stereoisomer?

A2: No, the investigation using chiroptical methods revealed that the isolated 3-ethylindolin-2-one was a racemic mixture []. This means it contained both possible enantiomers in equal amounts. Further research might explore the separation of these enantiomers and investigate if any differences in biological activity exist between them.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(5-Bromo-1H-indol-3-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B169548.png)